

Toxicological profile of 3-Chlorobiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorobiphenyl

Cat. No.: B164846

[Get Quote](#)

An In-Depth Technical Guide to the Toxicological Profile of **3-Chlorobiphenyl**

Introduction

3-Chlorobiphenyl, also known as PCB congener 2 (PCB 2), is a member of the polychlorinated biphenyl (PCB) class of synthetic organic compounds. PCBs consist of 209 individual congeners, characterized by a biphenyl structure with one to ten chlorine atoms.[\[1\]](#)[\[2\]](#) Although their production was banned decades ago, PCBs persist in the environment due to their chemical stability and resistance to degradation.[\[3\]](#)[\[4\]](#) **3-Chlorobiphenyl** is a lower-chlorinated PCB found in commercial mixtures like Aroclor 1221 and Aroclor 1232, and is also a product of the biodegradation of more highly chlorinated PCBs.[\[3\]](#)[\[5\]](#) Human exposure can occur through inhalation, diet, and dermal contact.[\[3\]](#)[\[5\]](#) Understanding the toxicological profile of individual congeners like **3-chlorobiphenyl** is critical for assessing the health risks associated with environmental PCB exposure.

This guide provides a comprehensive overview of the toxicological properties of **3-chlorobiphenyl**, focusing on its physicochemical characteristics, toxicokinetics, mechanisms of toxicity, and associated health effects, with detailed experimental protocols and data presented for a scientific audience.

Physicochemical Properties

The chemical and physical properties of **3-chlorobiphenyl** dictate its environmental fate and biological behavior. As a lower-chlorinated congener, it is more water-soluble and volatile compared to higher-chlorinated PCBs.[\[1\]](#)

Table 1: Physicochemical Properties of **3-Chlorobiphenyl**

Property	Value	Reference
Chemical Formula	$C_{12}H_9Cl$	[6][7]
Molecular Weight	188.653 g/mol	[6][7]
CAS Registry Number	2051-61-8	[6][7]
Appearance	Oily liquid or solid, colorless to light yellow	
Melting Point	16 °C	[8]
Boiling Point	284.5 °C	[8]
Water Solubility	3.63 mg/L at 25 °C	[8]
Vapor Pressure	0.01 mmHg	[8]
LogP (XLogP3)	4.54	[8]
Synonyms	PCB 2, 3-Chloro-1,1'-biphenyl, m-Chlorobiphenyl	[6]

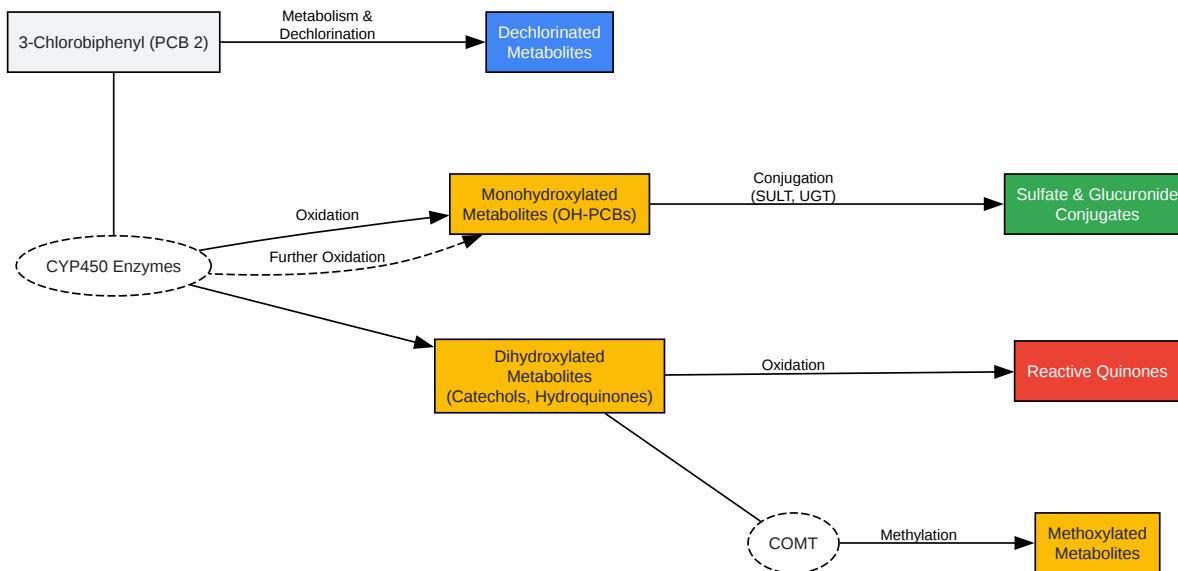
Toxicokinetics

The toxicokinetics of **3-chlorobiphenyl** describe its absorption, distribution, metabolism, and excretion (ADME). Due to its lipophilic nature, it is readily absorbed and distributed into lipid-rich tissues. Its metabolism is a key determinant of its toxicity.

Absorption

3-Chlorobiphenyl can be absorbed into the body through multiple routes, including oral, dermal, and inhalation.[3] Due to the semi-volatile nature of lower-chlorinated PCBs, inhalation is considered a major route of exposure for human populations.[9]

Distribution


Following absorption, **3-chlorobiphenyl** is transported in the blood, often bound to proteins like albumin. Its lipophilicity causes it to accumulate in tissues with high lipid content, such as

adipose tissue, liver, and skin.

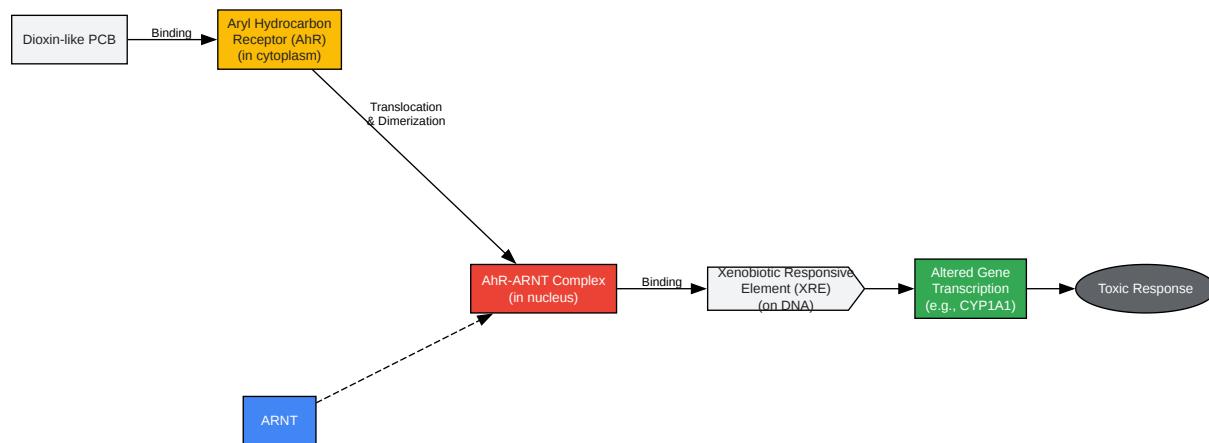
Metabolism

The metabolism of **3-chlorobiphenyl** is a complex process primarily occurring in the liver, catalyzed by the cytochrome P450 (CYP450) monooxygenase system.^[3] This biotransformation is critical, as it can produce metabolites that are more toxic than the parent compound. The metabolic pathway involves several key steps:

- Hydroxylation: CYP450 enzymes oxidize **3-chlorobiphenyl** to form various monohydroxylated metabolites (OH-PCBs).^{[3][5]}
- Further Oxidation: These OH-PCBs can be further oxidized to dihydroxylated metabolites, such as catechols and hydroquinones.^[5]
- Conjugation: The hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are easier to excrete.^{[3][5]}
- Methylation: Catechol metabolites can be methylated by catechol-O-methyltransferase (COMT) to form methoxylated (MeO) metabolites.^[5]
- Dechlorination: Recent studies using human-relevant cell lines (HepG2) have shown that the metabolism of **3-chlorobiphenyl** can also involve dechlorination, leading to the formation of novel dechlorinated metabolites.^{[5][10][11]}

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **3-Chlorobiphenyl (PCB 2)**.


Excretion

The metabolism of PCBs into more polar metabolites facilitates their excretion. The primary route of excretion for **3-chlorobiphenyl** metabolites is through the bile and feces, with a smaller contribution from urinary excretion. The slow rate of metabolism for PCBs in general contributes to their bioaccumulation in body tissues.

Mechanism of Toxicity

The toxicity of PCBs is complex and varies by congener. For **3-chlorobiphenyl**, toxicity is largely driven by its metabolic activation into reactive species.

- Aryl Hydrocarbon (Ah) Receptor-Mediated Toxicity: Many toxic effects of "dioxin-like" PCBs are initiated by binding to the aryl hydrocarbon (Ah) receptor. This ligand-activated transcription factor translocates to the nucleus, dimerizes with ARNT (Ah receptor nuclear translocator), and binds to xenobiotic responsive elements (XREs) on DNA. This alters the transcription of genes, notably inducing CYP450 enzymes, which can enhance the metabolic activation of the PCB itself.
- Metabolite-Induced Genotoxicity: The metabolism of **3-chlorobiphenyl** produces reactive intermediates, such as hydroquinones and quinones.^[5] These metabolites are implicated in several toxic effects:
 - Oxidative DNA Damage: Reactive quinones can generate reactive oxygen species (ROS), leading to oxidative stress and damage to DNA.^[5]
 - DNA Adducts: PCB 2 metabolites can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.^[5]
 - Enzyme Inhibition: A quinone metabolite of PCB 2, 3'-chloro-biphenyl-2,5-dione, has been shown to inhibit human topoisomerase, an enzyme critical for DNA replication and repair.^[5]
- Endocrine Disruption: PCB metabolites can interfere with the endocrine system. For example, hydroxylated PCBs can potently inhibit estrogen sulfotransferase, an enzyme that regulates the activity of estrogens. This inhibition can lead to estrogenic effects and reproductive dysfunction.
- Neurotoxicity: Some PCBs are believed to exert neurotoxic effects by interfering with intracellular calcium channels and altering brain dopamine levels.

[Click to download full resolution via product page](#)

Caption: Aryl hydrocarbon receptor (AhR) signaling pathway.

Toxicological Data

Acute Toxicity

Acute toxicity data provide information on the effects of a single high dose of a substance.

Table 2: Acute Toxicity of **3-Chlorobiphenyl**

Route	Species	Value	Reference
Oral	Rat	LD ₅₀ : 1010 mg/kg	
Intraperitoneal	Mouse	LD ₅₀ : 880 mg/kg	
Celiac	Rat	TDLo: 160 mg/kg	[8]

LD₅₀ (Lethal Dose, 50%): The dose required to kill half the members of a tested population.

TDLo (Lowest Published Toxic Dose): The lowest dose reported to have produced any toxic effect.

Carcinogenicity

PCBs as a class are classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer (IARC). While the carcinogenicity of **3-chlorobiphenyl** specifically is less studied than that of commercial mixtures, there is strong evidence that its metabolites are genotoxic and can initiate liver carcinogenesis.[\[4\]](#)[\[5\]](#) The metabolic activation to reactive intermediates that can damage DNA is a key mechanism for its carcinogenic potential.[\[4\]](#)[\[5\]](#)

Genotoxicity

As previously discussed, the genotoxicity of **3-chlorobiphenyl** is primarily mediated by its metabolites.[\[5\]](#) Key genotoxic effects include:

- Oxidative DNA damage from reactive quinone metabolites.[\[5\]](#)
- Formation of covalent DNA adducts.[\[5\]](#)
- Inhibition of crucial DNA-related enzymes like topoisomerase.[\[5\]](#)
- Induction of polyploidization (the state of having more than two full sets of chromosomes) in cultured cells.[\[5\]](#)

Reproductive and Developmental Toxicity

PCBs are known endocrine disruptors that can cause reproductive dysfunction. Hydroxylated metabolites of PCBs can bind to estrogen receptors and inhibit estrogen sulfotransferase,

leading to estrogenic effects that can disrupt normal reproductive processes.

Immunotoxicity

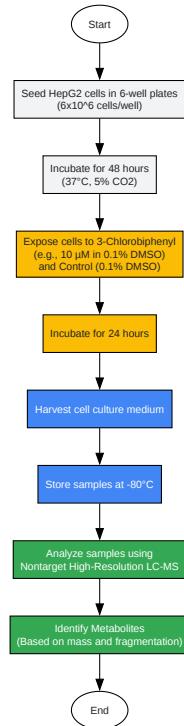
The immune system is a sensitive target for PCBs.[\[12\]](#) PCB-induced immunotoxicity is dependent on the specific congener, its planarity, and its ability to bind to the Ah receptor.[\[12\]](#) [\[13\]](#) Effects can include atrophy of the thymus and spleen and reduced antibody production.[\[14\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following protocol is a summary of the methods used to study the metabolism of **3-chlorobiphenyl** in a human-relevant cell line.

In Vitro Metabolism of 3-Chlorobiphenyl in HepG2 Cells

This protocol is based on the study by Zhang et al. (2022), which characterized the metabolites of **3-chlorobiphenyl** in the human liver cell line, HepG2.[\[3\]](#)[\[5\]](#)[\[11\]](#)


Objective: To identify and characterize the metabolites of **3-chlorobiphenyl** (PCB 2) formed by HepG2 cells using nontarget high-resolution mass spectrometry (Nt-HRMS).

Materials:

- HepG2 cells (human hepatocellular carcinoma cell line)
- Complete minimum essential medium
- **3-Chlorobiphenyl** (PCB 2)
- Dimethyl sulfoxide (DMSO)
- 6-well cell culture plates
- High-resolution liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

- Cell Culture: HepG2 cells are seeded into 6-well plates at a density of 6×10^6 cells per well in 3 mL of complete medium. The cells are allowed to attach and grow for 48 hours in a humidified incubator at 37°C with 5% CO₂.[\[3\]](#)
- Exposure: After 48 hours, the growth medium is replaced with an exposure medium containing **3-chlorobiphenyl** at test concentrations (e.g., 3.6 nM or 10 µM) dissolved in 0.1% DMSO. Control wells receive medium with 0.1% DMSO only.[\[3\]](#)
- Incubation: The cells are exposed to the test compound for 24 hours. A 24-hour exposure at 10 µM is selected to ensure the robust detection of metabolites.[\[3\]](#)
- Sample Collection: After the 24-hour exposure period, the cell culture medium from each well is harvested and stored at -80°C until analysis.[\[3\]](#)
- Metabolite Analysis (Nt-HRMS):
 - The collected media samples are prepared for analysis.
 - Samples are injected into a high-resolution LC-MS system for separation and detection of metabolites.
 - Data is acquired in both positive and negative ionization modes to detect a wide range of potential metabolites.
 - Metabolite identification is performed by comparing the accurate mass measurements and fragmentation patterns against predicted metabolites from in silico tools (e.g., MetaDrug) and known metabolic pathways.[\[5\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. pubs.acs.org [pubs.acs.org]
- 4. Polychlorinated Biphenyl (PCB) carcinogenicity with special emphasis on airborne PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chlorobiphenyl [webbook.nist.gov]
- 7. 3-Chlorobiphenyl [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. Tissue distribution, metabolism and excretion of 3, 3'-dichloro-4'-sulfoxy-biphenyl in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Immunotoxicity of polychlorinated biphenyls: present status and future considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological profile of 3-Chlorobiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b164846#toxicological-profile-of-3-chlorobiphenyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com